molecular formula C12H12N2O5 B1406028 [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1537512-52-9

[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No. B1406028
M. Wt: 264.23 g/mol
InChI Key: FDZAKDNYUHGFFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” is not directly available. However, the related compound, 4-Methoxyphenylacetic acid, has a linear formula of CH3OC6H4CH2CO2H1.



Chemical Reactions Analysis

Specific chemical reactions involving “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” are not available. However, 4-Methoxyphenylacetic acid can react with substituted benzaldehydes via Perkin reaction to synthesize hydroxylated (E)-stilbenes1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” are not directly available. However, 4-Methoxyphenylacetic acid has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C1.


Scientific Research Applications

1. Conformational Studies and Supramolecular Complex Formation

Hydantoin-5-acetic acid, closely related to [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, has been investigated for its conformational properties and potential as a coformer in supramolecular complexes. It was found that the acid function of this compound is located perpendicular to its ring, facilitating unique hydrogen-bonding arrangements and conformations (Gerhardt, Tutughamiarso & Bolte, 2012).

2. Acylation Reactions

Research into the acylation of amines and pyrazole with acyl chlorides derived from [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has led to the development of new amides and 1-acylpyrazole compounds. These reactions demonstrate the chemical versatility and reactivity of this compound, highlighting its potential in synthetic organic chemistry (Arutjunyan et al., 2013).

3. Pharmaceutical Applications

One study explored acetic acid aldose reductase inhibitors containing a five-membered heterocyclic core. Among these, a compound closely related to [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid demonstrated potent topical activity and the ability to prevent cataract development in animal models. This research signifies the compound's potential relevance in pharmaceutical applications, particularly in the context of cataract prevention (La Motta et al., 2008).

4. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives of acetic acid compounds similar to [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid. These studies have found that certain derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018) (Krátký, Vinšová & Stolaříková, 2017).

Safety And Hazards

Future Directions

The future directions for “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” are not directly available. However, 4-Methoxyphenylacetic acid can be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes1, which could have potential applications in various fields.


Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid”.


properties

IUPAC Name

2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-19-8-4-2-7(3-5-8)14-11(17)9(6-10(15)16)13-12(14)18/h2-5,9H,6H2,1H3,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZAKDNYUHGFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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